molecular formula C26H29N5O3 B2840301 2-benzyl-N-cyclohexyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105227-49-3

2-benzyl-N-cyclohexyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2840301
CAS No.: 1105227-49-3
M. Wt: 459.55
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Description

2-benzyl-N-cyclohexyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound belonging to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a triazoloquinazoline core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-N-cyclohexyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a reaction between a quinazoline derivative and a triazole precursor in the presence of a strong acid like hydrochloric acid or a base like sodium hydroxide can form the triazoloquinazoline core.

    Substitution Reactions: The introduction of the benzyl and cyclohexyl groups can be achieved through nucleophilic substitution reactions. Benzyl chloride and cyclohexylamine are commonly used reagents.

    Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of the intermediate compound with a suitable amine under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and propyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups in the dioxo structure, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and cyclohexyl positions, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Benzyl alcohol, propionic acid derivatives

    Reduction: Alcohol derivatives of the carbonyl groups

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, 2-benzyl-N-cyclohexyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has shown potential in various bioassays. It is studied for its antimicrobial, antiviral, and anticancer properties.

Medicine

In medicine, this compound is being investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its stable and versatile chemical structure.

Mechanism of Action

The mechanism of action of 2-benzyl-N-cyclohexyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with various molecular targets. It can bind to enzymes and receptors, altering their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its anticancer or antiviral effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-a]quinazoline Derivatives: These compounds share the triazoloquinazoline core and exhibit similar biological activities.

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents, have structural similarities.

    Benzyl and Cyclohexyl Substituted Compounds: These compounds are often studied for their pharmacological properties.

Uniqueness

What sets 2-benzyl-N-cyclohexyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide apart is its specific combination of functional groups and the triazoloquinazoline core. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-benzyl-N-cyclohexyl-1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O3/c1-2-15-29-24(33)21-14-13-19(23(32)27-20-11-7-4-8-12-20)16-22(21)31-25(29)28-30(26(31)34)17-18-9-5-3-6-10-18/h3,5-6,9-10,13-14,16,20H,2,4,7-8,11-12,15,17H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDFTTLPTLZFAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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